![molecular formula C15H17NO7 B5704201 5-{[3,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5704201.png)
5-{[3,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid
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Overview
Description
3,5-Bis(methoxycarbonyl)phenylboronic acid is a chemical compound with the molecular formula C10H11BO6 . It is a solid substance .
Synthesis Analysis
This compound is used in the synthesis of 3,4-disubstituted coumarins via Pd-Catalyzed site-selective cross-coupling reactions .Molecular Structure Analysis
The molecular weight of this compound is 238 . The InChI code for this compound is 1S/C10H11BO6/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)11(14)15/h3-5,14-15H,1-2H3 .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 436.3±55.0 °C and its density is predicted to be 1.33±0.1 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. It can act as a catalyst, ligand, or substrate to initiate chemical reactions in organic synthesis . Its structure allows for versatility in forming bonds with various organic molecules, making it a valuable component in the synthesis of complex organic compounds.
Suzuki-Miyaura Cross-Coupling Reactions
One of the prominent applications of this compound is in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds and are widely used in the pharmaceutical industry to create diverse chemical entities .
Stille Coupling Reactions
Similar to the Suzuki-Miyaura reaction, the Stille coupling utilizes this compound for the formation of carbon-carbon bonds. The Stille reaction is particularly useful when dealing with sensitive functional groups that might be unstable under other conditions .
Palladium-Catalyzed Reactions
The compound is employed in palladium-catalyzed site-selective cross-coupling reactions. This application is crucial for the synthesis of 3,4-disubstituted coumarins, which have various pharmacological activities .
Ligand for Transition Metal Catalysis
Due to the presence of the boronic acid moiety, this compound can act as a ligand in transition metal catalysis. This application is significant in the development of new catalytic processes that can enhance reaction efficiency and selectivity .
Development of New Pharmaceuticals
The compound’s role as an intermediate in organic synthesis and its involvement in cross-coupling reactions make it a key player in the development of new pharmaceuticals. It can be used to synthesize a wide range of potential drug candidates with varying biological activities .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that the compound contains a boronic acid group, which is often involved in the formation of covalent bonds with proteins, particularly enzymes .
Mode of Action
Compounds containing boronic acid groups are known to interact with their targets through the formation of covalent bonds . This interaction can lead to changes in the target’s function, potentially altering biochemical pathways within the cell.
Biochemical Pathways
The compound is used in organic synthesis as an important intermediate . It can act as a catalyst, ligand, or substrate to trigger chemical reactions . It is commonly used in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings . These reactions are crucial in the synthesis of various organic compounds, affecting numerous biochemical pathways.
Pharmacokinetics
The compound’s solubility in ethanol, ether, and chloroform, and its slight solubility in water , suggest that it may be well-absorbed and distributed in the body. Its stability under inert gas at 2-8°C may also influence its bioavailability.
Result of Action
Given its use in organic synthesis, it’s likely that its effects are largely dependent on the specific reactions it’s involved in and the resulting compounds produced .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is stable under an inert gas (nitrogen or argon) at 2-8°C . Therefore, conditions that deviate from this could potentially affect its stability and, consequently, its action and efficacy.
properties
IUPAC Name |
5-[3,5-bis(methoxycarbonyl)anilino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO7/c1-22-14(20)9-6-10(15(21)23-2)8-11(7-9)16-12(17)4-3-5-13(18)19/h6-8H,3-5H2,1-2H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKQOUVLRHFOAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CCCC(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3,5-Bis(methoxycarbonyl)anilino]-5-oxopentanoic acid |
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